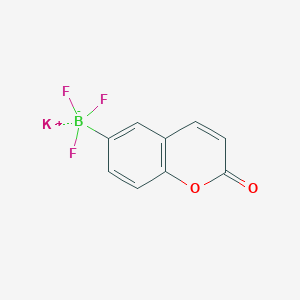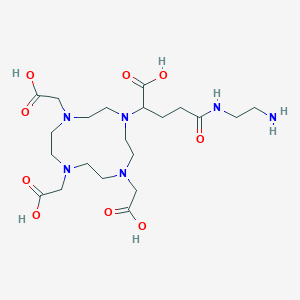
3-Bromo-4-methoxypyridine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Bromo-4-methoxypyridine hydrochloride is an organic compound with the molecular formula C6H6BrNO·HCl. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is used as an intermediate in pharmaceutical and organic synthesis .
作用機序
Target of Action
Related compounds such as 4-methoxypyridine have been used in the synthesis of potential ligands for neuronal nicotinic acetylcholine receptors .
Mode of Action
Bromo-methoxy-pyridine compounds are often used in suzuki–miyaura cross-coupling reactions . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process, which is widely applied in organic synthesis .
Biochemical Pathways
It’s worth noting that the compound could potentially be involved in the synthesis of various bioactive molecules, given its utility in suzuki–miyaura cross-coupling reactions .
Pharmacokinetics
The compound is slightly soluble in water (9.8 g/L) , which could potentially affect its bioavailability.
準備方法
Synthetic Routes and Reaction Conditions
The preparation of 3-Bromo-4-methoxypyridine hydrochloride typically involves the bromination of 4-methoxypyridine. The process includes several steps such as bromination, substitution, and methoxylation reactions. The reaction conditions are optimized to reduce impurities and improve yield .
Industrial Production Methods
In industrial settings, the preparation method involves taking p-methoxypyridine as a starting material and carrying out bromination, substitution, and methoxylation reactions. The process is designed to be environmentally friendly, with reduced reaction temperatures and simplified post-treatment steps .
化学反応の分析
Types of Reactions
3-Bromo-4-methoxypyridine hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: Commonly used in the synthesis of other compounds.
Oxidation and Reduction Reactions: These reactions are less common but can be used to modify the compound’s structure.
Common Reagents and Conditions
Substitution Reactions: Often involve reagents like lithium chloride and palladium catalysts in solvents such as 1,4-dioxane.
Oxidation and Reduction Reactions: Typically involve oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives of 3-Bromo-4-methoxypyridine .
科学的研究の応用
3-Bromo-4-methoxypyridine hydrochloride is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: Used in the study of biological pathways and mechanisms.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
類似化合物との比較
Similar Compounds
- 2-Bromo-4-methoxypyridine
- 3-Bromo-2-methoxypyridine
- 4-Bromo-3-methoxypyridine
Uniqueness
3-Bromo-4-methoxypyridine hydrochloride is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and physical properties. This makes it particularly useful in certain synthetic applications where other similar compounds may not be as effective .
特性
IUPAC Name |
3-bromo-4-methoxypyridine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrNO.ClH/c1-9-6-2-3-8-4-5(6)7;/h2-4H,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDONETMNVDJCBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=NC=C1)Br.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.48 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-{[Chloro(difluoro)methyl]sulfanyl}-4-(chloromethyl)benzene](/img/structure/B6302527.png)
![1-[Chloro(difluoro)methoxy]-4-(chloromethyl)benzene](/img/structure/B6302532.png)

![(S)-1-(3-(tert-butyl)-2,3-dihydrobenzo[d][1,3]oxaphosphol-4-yl)-2,5-diphenyl-1H-pyrrole](/img/structure/B6302544.png)


![2-(1,1,2,3,3,3-Hexafluoro-propyl)-[1,4]dioxane](/img/structure/B6302586.png)






